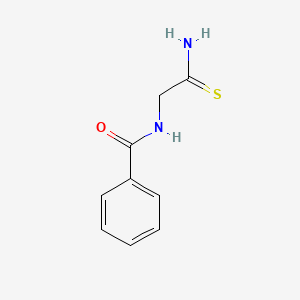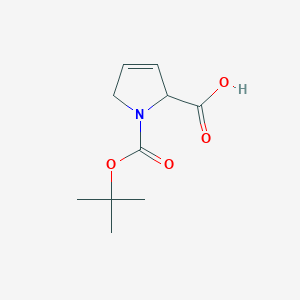
5-ブロモ-7-フルオロ-1H-インドール
概要
説明
5-bromo-7-fluoro-1H-indole is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in the indole ring enhances its chemical reactivity and potential biological activities .
科学的研究の応用
5-bromo-7-fluoro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Used in the development of materials with specific electronic and optical properties.
生化学分析
Biochemical Properties
5-Bromo-7-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-bromo-7-fluoro-1H-indole, have been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways. This inhibition can affect cellular processes such as proliferation and apoptosis. Additionally, 5-bromo-7-fluoro-1H-indole may interact with cytochrome P450 enzymes, impacting drug metabolism and detoxification processes .
Cellular Effects
The effects of 5-bromo-7-fluoro-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-7-fluoro-1H-indole has been observed to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cancer cell lines .
Molecular Mechanism
At the molecular level, 5-bromo-7-fluoro-1H-indole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 5-bromo-7-fluoro-1H-indole can modulate gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-7-fluoro-1H-indole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-bromo-7-fluoro-1H-indole remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-bromo-7-fluoro-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
5-Bromo-7-fluoro-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 5-bromo-7-fluoro-1H-indole may affect metabolic flux and metabolite levels, altering cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 5-bromo-7-fluoro-1H-indole is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and localization. For example, it may be transported across cell membranes by solute carrier transporters or bind to intracellular proteins that direct its distribution. These interactions can influence the compound’s localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-bromo-7-fluoro-1H-indole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-1H-indole typically involves halogenation reactions. One common method is the bromination of 7-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of 5-bromo-7-fluoro-1H-indole may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-bromo-7-fluoro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: Suzuki-Miyaura and Stille coupling reactions can be used to form carbon-carbon bonds with the indole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of various substituted indole derivatives with different functional groups.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indoline derivatives.
作用機序
The mechanism of action of 5-bromo-7-fluoro-1H-indole involves its interaction with various molecular targets and pathways. The halogen atoms enhance its binding affinity to biological receptors and enzymes . The indole ring can interact with multiple receptors, including serotonin and dopamine receptors, influencing neurotransmission and cellular signaling pathways .
類似化合物との比較
Similar Compounds
5-bromoindole: Lacks the fluorine atom, resulting in different chemical reactivity and biological activities.
7-fluoroindole:
5-chloro-7-fluoro-1H-indole: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
5-bromo-7-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential biological activities. This dual halogenation provides a versatile platform for further functionalization and exploration in various scientific fields .
特性
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-73-0 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883500-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Phenyl-5-pyrrolidin-2-YL-[1,2,4]oxadiazole](/img/structure/B1273412.png)






![N-[2-(4-methoxyphenyl)ethyl]propan-2-amine](/img/structure/B1273424.png)




